3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one
Overview
Description
BE-24566B: is a polyketide fungal metabolite originally isolated from the fungus Streptomyces violaceusniger. It is known for its antibiotic properties and its ability to act as an endothelin receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BE-24566B involves complex polyketide biosynthesis pathways. The exact synthetic routes and reaction conditions are typically proprietary and not widely published. it is known that the compound is produced through fermentation processes involving the fungus Streptomyces violaceusniger .
Industrial Production Methods: Industrial production of BE-24566B is achieved through large-scale fermentation of Streptomyces violaceusniger. The fermentation broth is then subjected to various purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: BE-24566B undergoes several types of chemical reactions, including:
Oxidation: BE-24566B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BE-24566B.
Substitution: BE-24566B can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: BE-24566B is used as a model compound in studying polyketide biosynthesis and the mechanisms of action of endothelin receptor antagonists .
Biology: In biological research, BE-24566B is used to study its effects on various bacterial strains, including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Micrococcus luteus, Enterococcus faecalis, and Streptococcus thermophilus .
Medicine: BE-24566B’s role as an endothelin receptor antagonist makes it a potential candidate for studying cardiovascular diseases and other conditions related to endothelin signaling .
Industry: In the industrial sector, BE-24566B is used in the development of new antibiotics and as a reference compound in quality control processes .
Mechanism of Action
BE-24566B exerts its effects by binding to endothelin receptors, specifically the ETA and ETB receptors. By antagonizing these receptors, BE-24566B can inhibit the actions of endothelin, a potent vasoconstrictor. This mechanism is crucial in understanding its potential therapeutic applications in cardiovascular diseases .
Comparison with Similar Compounds
L-755,805: Another polyketide fungal metabolite with similar endothelin receptor antagonist properties.
BE-24566A: A closely related compound with slight variations in its chemical structure and biological activity.
Uniqueness: BE-24566B is unique due to its specific binding affinity for both ETA and ETB receptors, making it a valuable tool in studying endothelin signaling pathways. Its broad-spectrum antibiotic activity also sets it apart from other similar compounds .
Properties
IUPAC Name |
3,7,9,21-tetrahydroxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUGEFRGUDVHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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